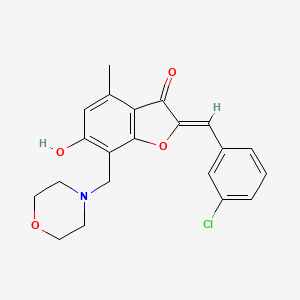

![molecular formula C10H14N2O5 B2834696 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid CAS No. 2089255-71-8](/img/structure/B2834696.png)

5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

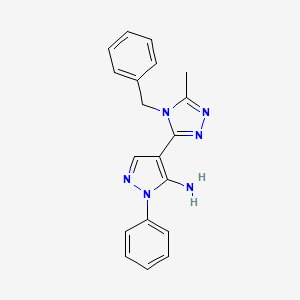

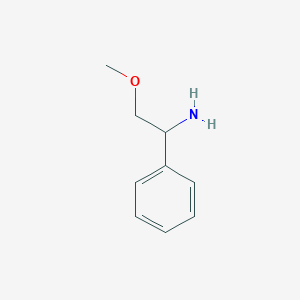

This compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . The compound has a molecular weight of 242.23 . The IUPAC name for this compound is 5-(((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid .

Synthesis Analysis

The synthesis of this compound likely involves the use of the tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group attached to an amino group, which is then attached to a methyl group. This methyl group is attached to an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The 4-position of the oxazole ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.23 . The InChI code for this compound is 1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14) .Scientific Research Applications

Synthesis of Peptidomimetics

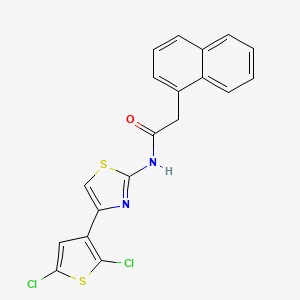

The compound has been utilized in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, a closely related structure, is significant for the preparation of such collections. A protocol involving ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to provide a protected version of this triazole amino acid, highlighting its role in generating triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of Amino Acid Derivatives

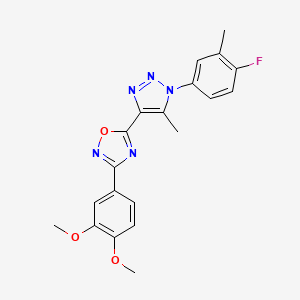

Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This demonstrates the compound's potential in designing new anticancer agents. Some derivatives showed promising cytotoxicity in ovarian and oral cancers, underlining the importance of such structures in medicinal chemistry (Kumar et al., 2009).

Organic Synthesis and Catalysis

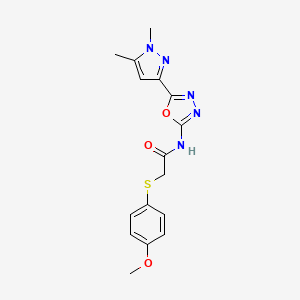

In the realm of organic synthesis, the compound serves as a precursor in various reactions. For instance, palladium(II) complexes bearing triazole-based N-heterocyclic carbene (NHC) ligands have been synthesized, showcasing the compound's utility in forming complexes that are potentially useful in catalysis. These complexes have shown promising performance in Suzuki–Miyaura cross-coupling reactions, indicating the compound's role in facilitating organic transformations (Turek et al., 2014).

Synthesis of Dipeptide 4-Nitroanilides

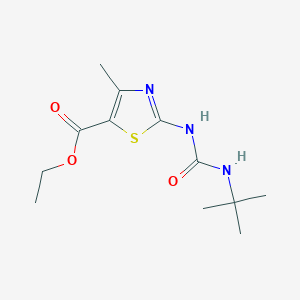

The compound has also been involved in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. This application is crucial for the development of novel peptides with potential biological activities, illustrating the compound's versatility in peptide chemistry (Schutkowski et al., 2009).

properties

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAKCLRRDWLVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)

![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)